molecular formula C21H21NO3 B5707614 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde

1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B5707614
M. Wt: 335.4 g/mol
InChI Key: RAOAAILNUWGQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to be effective against various fungal and bacterial strains.

Mechanism of Action

The mechanism of action of 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde is not fully understood. However, studies have suggested that it inhibits the activity of enzymes such as topoisomerase II and DNA polymerase, which are essential for cell growth and replication. This leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has minimal toxicity towards normal cells and tissues. It has been found to exhibit selective toxicity towards cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde. Some of these include:
1. Studying the potential of this compound as a therapeutic agent for various types of cancer.
2. Investigating the use of this compound as a fungicide and bactericide in agriculture.
3. Developing new methods for the synthesis of this compound to improve its yield and purity.
4. Studying the structure-activity relationship of this compound to identify more potent analogs.
5. Investigating the use of this compound in material science for the development of new materials with improved properties.
In conclusion, 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential applications.

Synthesis Methods

The synthesis of 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde involves the reaction of 1H-indole-3-carbaldehyde with 4-allyl-2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or dimethylformamide under reflux conditions. The resulting compound is then purified using column chromatography or recrystallization.

properties

IUPAC Name

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-3-6-16-9-10-20(21(13-16)24-2)25-12-11-22-14-17(15-23)18-7-4-5-8-19(18)22/h3-5,7-10,13-15H,1,6,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOAAILNUWGQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]indole-3-carbaldehyde

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